molecular formula C18H17N3O3 B7745461 ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE

ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE

Cat. No.: B7745461
M. Wt: 323.3 g/mol
InChI Key: FPFDJKJYKGWBHL-UHFFFAOYSA-N
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Description

    Reagents: Ethyl chloroformate, triethylamine

    Conditions: Room temperature, inert atmosphere

    Product: Ethyl 2-aminobenzamide

  • Step 3: Coupling with Hydroxyaniline

      Reagents: 2-hydroxy-5-methylaniline, coupling agents like EDCI or DCC

      Product: ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the quinazoline core, followed by the introduction of the ethyl ester group and the hydroxyaniline moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    • Step 1: Synthesis of Quinazoline Core

        Reagents: Anthranilic acid, formamide

        Conditions: Reflux in the presence of a catalyst such as polyphosphoric acid

        Product: 2-aminobenzamide

    Chemical Reactions Analysis

    Types of Reactions

    ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE can undergo various chemical reactions, including:

      Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

      Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

      Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, acidic medium

      Reduction: Hydrogen gas, palladium catalyst

      Substitution: Hydrochloric acid or sodium hydroxide

    Major Products Formed

      Oxidation: Formation of quinazoline-2,4-dione derivatives

      Reduction: Formation of 2-aminoquinazoline derivatives

      Substitution: Formation of quinazoline-2-carboxylic acid derivatives

    Scientific Research Applications

    ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE has several applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

      Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE involves its interaction with specific molecular targets. The hydroxyaniline moiety can form hydrogen bonds with biological macromolecules, while the quinazoline core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

    Comparison with Similar Compounds

    Similar Compounds

    • ETHYL 4-(2-HYDROXYANILINO)-2-QUINAZOLINECARBOXYLATE
    • ETHYL 4-(2-METHOXYANILINO)-2-QUINAZOLINECARBOXYLATE
    • ETHYL 4-(2-CHLOROANILINO)-2-QUINAZOLINECARBOXYLATE

    Uniqueness

    ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE is unique due to the presence of the hydroxy and methyl groups on the aniline moiety. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

    Properties

    IUPAC Name

    ethyl 4-(2-hydroxy-5-methylanilino)quinazoline-2-carboxylate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H17N3O3/c1-3-24-18(23)17-19-13-7-5-4-6-12(13)16(21-17)20-14-10-11(2)8-9-15(14)22/h4-10,22H,3H2,1-2H3,(H,19,20,21)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FPFDJKJYKGWBHL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=C(C=CC(=C3)C)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H17N3O3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    323.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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